2-ethylcyclopent-2-en-1-one
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Overview
Description
2-ethylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O. It is a cyclic ketone with an ethyl group attached to the second carbon of the cyclopentene ring. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-ethylcyclopent-2-en-1-one can be synthesized through several methods. One common approach involves the cyclization of 2-ethyl-1,3-butadiene with carbon monoxide in the presence of a palladium catalyst. This reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the cyclopentene ring .
Another method involves the oxidation of 2-ethylcyclopentanol using oxidizing agents such as chromium trioxide or potassium permanganate. This reaction is carried out under controlled conditions to ensure the selective formation of the ketone functional group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-ethylcyclopentadiene. This process is conducted in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions. The resulting product is then purified through distillation or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-ethylcyclopent-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids, chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, palladium catalysts.
Major Products Formed
Oxidation: this compound oxide.
Reduction: 2-ethylcyclopentanol.
Substitution: Tertiary alcohols and other substituted derivatives.
Scientific Research Applications
2-ethylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-ethylcyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity and function. The compound’s reactivity is primarily due to the presence of the ketone functional group, which can undergo nucleophilic addition and other reactions .
Comparison with Similar Compounds
2-ethylcyclopent-2-en-1-one can be compared with other similar compounds, such as:
Cyclopentanone: Lacks the ethyl group, making it less reactive in certain reactions.
2-methylcyclopent-2-en-1-one: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and properties.
Cyclohexanone: Larger ring size, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to its analogs .
Properties
CAS No. |
2931-10-4 |
---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.2 |
Purity |
95 |
Origin of Product |
United States |
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